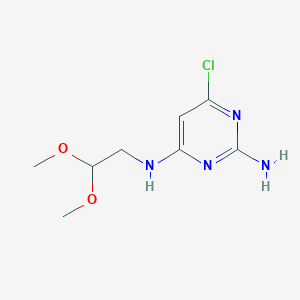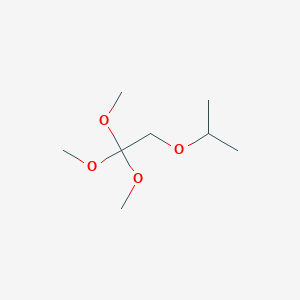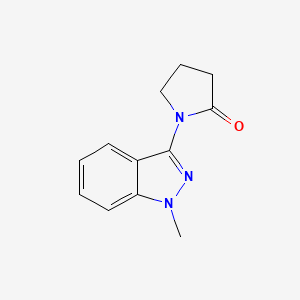
2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride
Vue d'ensemble
Description
The compound “2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The ethylthio group (-SCH2CH3) and phenyl group (a six-membered carbon ring) are attached to this thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring provides a rigid, planar structure, while the ethylthio and phenyl groups may allow for some conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The thiazole ring might be involved in various chemical reactions, particularly if it is substituted with reactive groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement and nature of its functional groups .Applications De Recherche Scientifique
Molluscicidal Properties
2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, as a part of the thiazole family, has been investigated for its molluscicidal properties. A study by El-bayouki & Basyouni (1988) demonstrated that thiazolo[5,4-d]pyrimidines, a class to which this compound belongs, exhibit activity against B. alexandrina snails, an intermediate host of schistosomiasis. This suggests potential applications in controlling snail populations to manage schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Synthesis and Characterization in Various Conditions
The synthesis and characterization of thiazole compounds, including those similar to this compound, have been extensively studied under various conditions. Berber (2022) discussed how the reaction medium significantly affects the synthesis process, highlighting the importance of solvent interactions in the formation of thiazole rings. This research contributes to understanding the optimal conditions for synthesizing similar compounds (Berber, 2022).
Antimicrobial Activities
Another area of research interest is the antimicrobial properties of thiazole derivatives. Wardkhan et al. (2008) explored the synthesis of various thiazole derivatives, including fused derivatives, and tested their antimicrobial activities against bacterial and fungal isolates. This study suggests that compounds within the thiazole family, including this compound, may have potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Corrosion Inhibition of Iron
In the field of materials science, thiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of iron. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulations on various thiazole derivatives, including 2-aminothiazoles, to predict their performance as corrosion inhibitors for iron. This research could inform the development of protective coatings and corrosion inhibitors in industrial applications (Kaya et al., 2016).
Synthesis of Novel Compounds
The versatility of thiazole compounds in synthesizing novel chemical structures is also noteworthy. Studies have demonstrated the synthesis of new biaryl fused thiazolo[3,2-b][1,2,4]triazol-2-amines from thiazole amine involving Suzuki coupling reactions, as illustrated by Veeranki et al. (2023). This highlights the potential of thiazole compounds, including this compound, in creating diverse and complex molecular architectures (Veeranki et al., 2023).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2.ClH/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8;/h3-7H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJVMAOOTUTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)

![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)





